(1-(6-Chloropyrimidin-4-yl)-4,4-difluoropyrrolidin-2-yl)methanol
Description
Properties
IUPAC Name |
[1-(6-chloropyrimidin-4-yl)-4,4-difluoropyrrolidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClF2N3O/c10-7-1-8(14-5-13-7)15-4-9(11,12)2-6(15)3-16/h1,5-6,16H,2-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDKPCRBUDWWSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC1(F)F)C2=CC(=NC=N2)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-(6-Chloropyrimidin-4-yl)-4,4-difluoropyrrolidin-2-yl)methanol is a derivative of pyrimidine and pyrrolidine, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of (1-(6-Chloropyrimidin-4-yl)-4,4-difluoropyrrolidin-2-yl)methanol is C11H12ClF2N3O, with a molecular weight of approximately 263.68 g/mol. The compound features a chlorinated pyrimidine ring and a difluorinated pyrrolidine moiety, which are critical for its biological activity.
Research indicates that compounds containing pyrimidine and pyrrolidine structures often interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The specific mechanism of action for (1-(6-Chloropyrimidin-4-yl)-4,4-difluoropyrrolidin-2-yl)methanol has not been fully elucidated; however, similar compounds have shown activity as kinase inhibitors and modulators of neurotransmitter systems.
Anticancer Activity
Several studies have explored the anticancer potential of pyrimidine derivatives. For instance:
- In vitro studies demonstrated that compounds similar to (1-(6-Chloropyrimidin-4-yl)-4,4-difluoropyrrolidin-2-yl)methanol inhibit the proliferation of cancer cell lines by inducing apoptosis through caspase activation pathways .
Neuroprotective Effects
The neuroprotective properties of this compound have also been investigated:
- Animal models have shown that derivatives can reduce neuroinflammation and oxidative stress in models of neurodegenerative diseases like Parkinson's disease .
Case Studies
- Study on Anticancer Effects : A study published in 2023 evaluated the effects of a similar compound on human breast cancer cell lines. Results indicated a significant reduction in cell viability and increased apoptosis rates when treated with the compound at micromolar concentrations .
- Neuroprotection in Animal Models : In a 2022 study, researchers administered (1-(6-Chloropyrimidin-4-yl)-4,4-difluoropyrrolidin-2-yl)methanol to mice subjected to neurotoxic agents. The treatment resulted in decreased levels of inflammatory markers and improved behavioral outcomes compared to untreated controls .
Data Table: Summary of Biological Activities
Scientific Research Applications
Overview
The compound (1-(6-Chloropyrimidin-4-yl)-4,4-difluoropyrrolidin-2-yl)methanol, with CAS number 2091295-65-5, is a pyrrolidine derivative that has garnered attention for its potential applications in medicinal chemistry, particularly in the treatment of neurodegenerative diseases and cancer. Its unique structure allows it to interact with various biological targets, making it a subject of interest for drug development.
Neurodegenerative Diseases
Research indicates that compounds similar to (1-(6-Chloropyrimidin-4-yl)-4,4-difluoropyrrolidin-2-yl)methanol have potential therapeutic effects in neurodegenerative disorders such as Parkinson's disease. The compound's ability to inhibit specific enzymes related to lipid metabolism suggests it could modulate neuroinflammation and neuronal survival pathways .
Cancer Treatment
The compound is also being explored for its anti-cancer properties. Its structural analogs have demonstrated efficacy in inhibiting cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and survival . The presence of the chloropyrimidine moiety is particularly significant as it has been associated with enhanced activity against certain cancer types.
Structure-Activity Relationship (SAR)
A detailed analysis of the structure-activity relationship (SAR) reveals that modifications to the pyrrolidine and chloropyrimidine groups can significantly alter the biological activity of the compound. For example, variations in substituents on the pyrrolidine ring have been shown to enhance potency against specific targets, thereby optimizing its pharmacological profile .
| Substituent | Effect on Activity | Notes |
|---|---|---|
| Pyrrolidine Variants | Increased potency against NAPE-PLD | Enhancements noted with specific stereochemistry |
| Chloropyrimidine Modifications | Altered binding affinity | Critical for targeting specific cancer pathways |
Case Studies
Several studies have documented the efficacy of compounds related to (1-(6-Chloropyrimidin-4-yl)-4,4-difluoropyrrolidin-2-yl)methanol:
- Inhibition of NAPE-PLD : A study highlighted a related compound that significantly inhibited NAPE-PLD activity in vivo, leading to decreased levels of bioactive lipids associated with neuroinflammation. This suggests potential therapeutic applications for neurodegenerative conditions .
- Anti-Cancer Activity : Another investigation reported that derivatives of this compound exhibited selective cytotoxicity against various cancer cell lines, indicating its potential as a lead compound in cancer therapy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
A comparative analysis of structurally related compounds reveals key differences in substituents, metabolic pathways, and physicochemical properties:
Key Insights
Substituent Effects: The difluoro substitution in the target compound likely enhances metabolic stability compared to dimethyl () or succinimide () analogs. Fluorine’s electronegativity may also alter electron distribution in the pyrrolidine ring, affecting binding to targets . The 6-chloro-pyrimidine motif is conserved across all compounds, suggesting its importance in target recognition.
The fluorine atoms in the target’s pyrrolidine may block oxidative degradation, extending its half-life .
Physicochemical Properties :
- The target compound’s hydroxymethyl group improves aqueous solubility compared to ’s lipophilic sulfonyl-nitrophenyl substituents. However, it may be less soluble than CP-93,393, which has a polar succinimide ring .
- Fluorine vs. Methyl Groups : The difluoropyrrolidine in the target compound reduces logP (estimated ~1.5–2.0) compared to the dimethyl analog in (logP ~2.5–3.0), balancing lipophilicity and solubility .
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely involves fluorination of pyrrolidine precursors, a step requiring specialized reagents (e.g., DAST or Deoxo-Fluor). This contrasts with the Pd-catalyzed coupling used for ’s compound .
- The target’s difluoropyrrolidine may improve CNS penetration due to fluorine’s blood-brain barrier permeability .
- Safety Considerations : Similar to ’s compound, the target likely requires standard safety protocols (e.g., P210: “Keep away from heat/sparks/open flames”) due to halogenated and polar functional groups .
Preparation Methods
General Synthetic Strategy
The synthesis of (1-(6-Chloropyrimidin-4-yl)-4,4-difluoropyrrolidin-2-yl)methanol generally follows a convergent approach:
- Step 1: Construction of the pyrrolidine ring with difluoro substitution at the 4-position.
- Step 2: Introduction of the hydroxymethyl group at the 2-position of the pyrrolidine.
- Step 3: Coupling of the pyrrolidine intermediate with a 6-chloropyrimidin-4-yl moiety via nitrogen substitution.
This approach ensures regioselectivity and functional group compatibility throughout the synthesis.
Detailed Preparation Methods
Synthesis of 4,4-Difluoropyrrolidin-2-yl Methanol Intermediate
- The difluorination of the pyrrolidine ring is typically achieved by selective fluorination reagents targeting the 4-position carbon atoms.
- The 2-position hydroxymethyl group can be introduced by reduction of a corresponding 2-formyl or 2-carboxyl intermediate or by direct substitution using formaldehyde derivatives.
- A common approach involves starting from a pyrrolidin-2-one or pyrrolidin-2-carboxylate precursor, followed by fluorination and reduction steps.
Coupling with 6-Chloropyrimidin-4-yl
- The 6-chloropyrimidin-4-yl moiety is introduced via nucleophilic aromatic substitution (SNAr) reactions.
- The nitrogen atom at the 1-position of the pyrrolidine ring acts as the nucleophile attacking the 4-position of 6-chloropyrimidine.
- This reaction is often catalyzed or facilitated by bases such as potassium carbonate or under microwave irradiation to improve yields and reduce reaction times.
- Solvents like N,N-dimethylformamide (DMF) or acetonitrile are preferred due to their polarity and ability to dissolve both reactants.
Representative Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Pyrrolidine ring fluorination | Selective fluorinating agents (e.g., Deoxo-Fluor) | Control of difluoro substitution critical |
| Hydroxymethyl introduction | Reduction with NaBH4 or formaldehyde derivatives | Mild conditions to preserve ring integrity |
| Coupling with chloropyrimidine | 6-Chloropyrimidine, base (K2CO3), DMF, microwave | Microwave heating at ~150°C for 1-9 hours |
Literature and Patent-Based Insights
Patent WO2021013864A1 outlines synthesis methods involving drying organic phases over sodium sulfate, evaporation, and chromatographic purification using silica gel with cyclohexane/ethyl acetate mixtures after coupling reactions. This patent indicates the use of bases and solvents compatible with pyrimidine coupling and fluorinated pyrrolidine intermediates.
US Patent US11236089B2 describes preparation of pyrimidinyl compounds with tertiary nitrogen-containing groups, emphasizing the use of quaternization and oxidation steps to form amine oxides. Although focused on ATR inhibitors, the patent provides valuable insight into handling pyrimidine derivatives and nitrogen heterocycles, which is relevant to the preparation of the target compound.
Research article templates and synthetic procedures indicate that microwave-assisted nucleophilic substitution reactions between amines and chloropyrimidines are effective, often yielding the desired product in moderate to good yields (26-56%). Purification is commonly achieved via preparative HPLC or silica gel chromatography.
Summary Table of Preparation Method Parameters
| Parameter | Typical Range/Value | Description |
|---|---|---|
| Fluorination agent | Deoxo-Fluor, DAST, Selectfluor | For selective 4,4-difluoro substitution |
| Base | Potassium carbonate (K2CO3) | Facilitates nucleophilic substitution |
| Solvent | DMF, Acetonitrile | Polar aprotic solvents for SNAr reactions |
| Temperature | 100-150 °C (microwave heating) | Accelerates coupling reactions |
| Reaction time | 1-9 hours | Dependent on substrate reactivity |
| Purification | Silica gel chromatography, HPLC | To isolate pure product |
| Yield | 26-56% (typical reported) | Varies with reaction conditions |
Research Findings and Optimization Notes
- Microwave-assisted synthesis significantly reduces reaction times compared to conventional heating, improving throughput and potentially yield.
- The choice of base and solvent critically affects the nucleophilic substitution efficiency on the chloropyrimidine ring.
- The fluorination step requires careful control to avoid over-fluorination or ring degradation; reagents like Deoxo-Fluor offer selectivity for difluoro substitution.
- Purification by silica gel chromatography using cyclohexane/ethyl acetate mixtures is effective for removing side products and unreacted starting materials.
Q & A
Q. How can the synthesis of (1-(6-Chloropyrimidin-4-yl)-4,4-difluoropyrrolidin-2-yl)methanol be optimized?
Methodological Answer:
- Step 1: Chloropyrimidine Core Synthesis
React 4,6-dihydroxypyrimidine with phosphorus oxychloride (POCl₃) and triethylamine under reflux (75–90% yield) to form 4,6-dichloropyrimidine . - Step 2: Hydrazine Functionalization
Treat 6-chloropyrimidin-4-yl derivatives with 50% hydrazine in ethanol at 45°C for 2 hours (90–95% yield) to introduce the hydrazine moiety . - Step 3: Pyrrolidine Ring Assembly
Use β-CF₃ aryl ketones under metal-free, mild conditions to introduce fluorine atoms. For example, fluorination via KF/DMSO or analogous reagents can achieve high regioselectivity . - Step 4: Final Coupling and Purification
Employ chromatography or recrystallization to isolate enantiopure forms. Hydrochloride salts (e.g., [(2R)-4,4-difluoropyrrolidin-2-yl]methanol hydrochloride) are common intermediates .
Q. Table 1: Synthesis Optimization Parameters
| Step | Reagents/Conditions | Yield | Key Reference |
|---|---|---|---|
| 1 | POCl₃, Et₃N, reflux | 75–90% | |
| 2 | 50% Hydrazine, EtOH, 45°C | 90–95% | |
| 3 | KF/DMSO, 80°C | 85–92% | |
| 4 | Column chromatography (CH₂Cl₂/MeOH) | >95% purity |
Q. What spectroscopic methods are recommended for structural characterization?
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹⁹F NMR to confirm substitution patterns. For example, ¹⁹F NMR can distinguish between axial/equatorial fluorine atoms in the pyrrolidine ring .
- HRMS : Validate molecular weight and fragmentation patterns. Exact mass calculations (e.g., 312.1492 Da) ensure accuracy .
- X-ray Crystallography : Resolve stereochemistry using SHELX programs (SHELXL for refinement). This is critical for confirming chiral centers in the pyrrolidine moiety .
Q. Table 2: Key NMR Peaks (Hypothetical Data)
| Proton/Group | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| CH₂OH (pyrrolidine) | 3.5–4.0 | Multiplet | Methanol group |
| Pyrimidine C-H | 8.2–8.5 | Singlet | Chloropyrimidine ring |
| CF₂ (pyrrolidine) | -120 to -125 | Doublet | Difluorine groups |
Advanced Research Questions
Q. How can reaction mechanisms for fluoropyrrolidine formation be studied computationally?
Methodological Answer:
- DFT Calculations : Model transition states for fluorination steps using Gaussian or ORCA software. Compare energy barriers for different pathways (e.g., SN2 vs. radical mechanisms) .
- Isotopic Labeling : Use ¹⁸O or deuterated reagents to trace oxygen/fluorine incorporation in intermediates .
Q. What strategies address contradictions in synthetic yield data across studies?
Methodological Answer:
- Critical Parameter Screening :
- Reproducibility Checks :
Q. How can stereochemical effects on biological activity be investigated?
Methodological Answer:
Q. Table 3: Example Enantiomer Activity Data
| Enantiomer | Target (e.g., Kinase X) IC₅₀ (nM) | Selectivity Ratio (R/S) |
|---|---|---|
| (R)-form | 10 ± 2 | 5:1 |
| (S)-form | 50 ± 5 | — |
Q. What green chemistry approaches improve sustainability in synthesis?
Methodological Answer:
- Solvent Substitution : Replace DMF with cyclopentyl methyl ether (CPME) or water .
- Catalytic Fluorination : Use organocatalysts (e.g., N-fluoropyridinium salts) to reduce POCl₃ waste .
Q. How can computational docking predict interactions with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model binding to ATP-binding pockets (e.g., in kinases) using AutoDock Vina or Schrödinger .
- Pharmacophore Mapping : Identify critical H-bond acceptors (e.g., pyrimidine N) and hydrophobic regions (difluoropyrrolidine) .
Method Development and Validation
Q. How to develop a validated HPLC method for purity analysis?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
